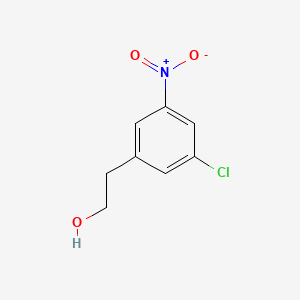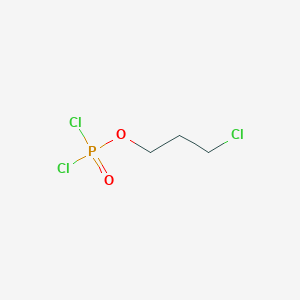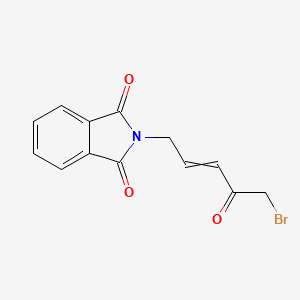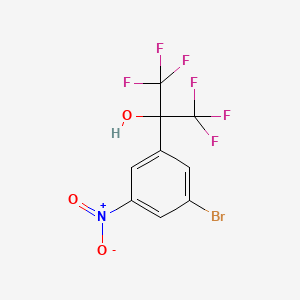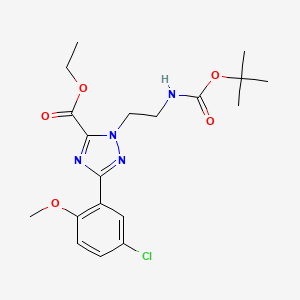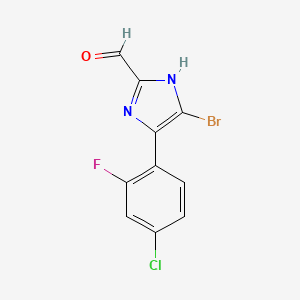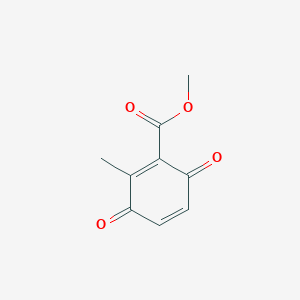
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate is an organic compound with the molecular formula C9H8O4. It is a derivative of cyclohexa-1,4-diene and contains both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,4-benzoquinone with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the quinone undergoing nucleophilic attack by methanol, followed by esterification to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Formation of 2-methyl-1,4-benzoquinone or 2-methyl-3,6-dioxocyclohexa-1,4-dienecarboxylic acid.
Reduction: Formation of 2-methyl-3,6-dihydroxycyclohexa-1,4-dienecarboxylate.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ester and ketone functional groups, which can participate in nucleophilic and electrophilic reactions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,6-dioxocyclohexa-1,4-dienecarboxylate: Lacks the methyl group at the 2-position.
Ethyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate: Contains an ethyl ester instead of a methyl ester.
2-Methyl-1,4-benzoquinone: Lacks the ester functional group.
Uniqueness
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate is unique due to the combination of its ester and ketone functional groups, which confer distinct reactivity and potential applications. The presence of the methyl group at the 2-position also influences its chemical behavior and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
126494-78-8 |
|---|---|
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
methyl 2-methyl-3,6-dioxocyclohexa-1,4-diene-1-carboxylate |
InChI |
InChI=1S/C9H8O4/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |
Clé InChI |
ABYRASOSBOFCMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C=CC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)

![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
